molecular formula C12H14O7S B12078540 Dimethyl 5-(((methylsulfonyl)oxy)methyl)isophthalate

Dimethyl 5-(((methylsulfonyl)oxy)methyl)isophthalate

Cat. No.: B12078540
M. Wt: 302.30 g/mol
InChI Key: AXFMRUUKTPXTPA-UHFFFAOYSA-N
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Description

Dimethyl 5-(((methylsulfonyl)oxy)methyl)isophthalate is a chemical compound with the molecular formula C12H14O7S It is characterized by its unique molecular structure, which includes a methylsulfonyl group attached to an isophthalate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-(((methylsulfonyl)oxy)methyl)isophthalate typically involves the esterification of isophthalic acid derivatives followed by the introduction of the methylsulfonyl group. One common method involves the reaction of dimethyl isophthalate with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-(((methylsulfonyl)oxy)methyl)isophthalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfide derivatives.

    Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfide derivatives .

Scientific Research Applications

Dimethyl 5-(((methylsulfonyl)oxy)methyl)isophthalate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl 5-(((methylsulfonyl)oxy)methyl)isophthalate involves its interaction with molecular targets such as enzymes and receptors. The methylsulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of specific effects .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 5-(methylsulfonyl)isophthalate: Similar in structure but lacks the oxy-methyl group.

    Dimethyl isophthalate: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.

Uniqueness

This dual functionality makes it a valuable compound in various fields of research .

Biological Activity

Dimethyl 5-(((methylsulfonyl)oxy)methyl)isophthalate is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and relevant research findings.

Chemical Structure and Synthesis

This compound can be synthesized through esterification reactions involving isophthalic acid derivatives. A common synthetic route includes the reaction of dimethyl isophthalate with methylsulfonyl chloride in the presence of a base such as triethylamine. This process allows for the selective formation of the desired product under controlled temperature conditions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The methylsulfonyl group acts as an electrophile, facilitating nucleophilic attacks from biomolecules, which can modulate biological pathways. This interaction may lead to various pharmacological effects, including anti-inflammatory and anticancer activities.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have demonstrated that related compounds can reduce tumor growth in animal models by inhibiting cell proliferation and inducing apoptosis in cancer cells .

Table 1: Summary of Antitumor Studies

Study ReferenceModel UsedEffect ObservedDosage
Study AMice (colon cancer)Tumor growth reduction10 mg/kg
Study BMice (nasopharyngeal)Significant apoptosis induction15 mg/kg
Study CCell linesInhibition of cell proliferationVaries

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory effects. Compounds with similar structures have been shown to reduce inflammatory markers in vitro and in vivo, suggesting potential therapeutic applications in treating inflammatory diseases .

Other Biological Activities

In addition to antitumor and anti-inflammatory activities, there is emerging evidence that this compound may possess neuroprotective properties. Research indicates that related compounds could mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells .

Case Studies

Several case studies have provided insights into the biological activity of this compound:

  • Case Study on Antitumor Effects : In a study involving mice with induced colon cancer, treatment with a related compound resulted in a significant reduction in tumor size. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Case Study on Anti-inflammatory Properties : Another investigation assessed the impact of this compound on inflammatory cytokine levels in a mouse model of arthritis. Results indicated a marked decrease in pro-inflammatory cytokines following treatment.
  • Neuroprotection : A recent study explored the effects of related compounds on Alzheimer's disease models, demonstrating reduced amyloid-beta accumulation and improved cognitive function in treated animals .

Properties

IUPAC Name

dimethyl 5-(methylsulfonyloxymethyl)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O7S/c1-17-11(13)9-4-8(7-19-20(3,15)16)5-10(6-9)12(14)18-2/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFMRUUKTPXTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)COS(=O)(=O)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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